Cas no 45713-46-0 ((4-Methoxyphenyl)boronic acid)

(4-Methoxyphenyl)boronic acid structure
(4-Methoxyphenyl)boronic acid structure
商品名:(4-Methoxyphenyl)boronic acid
CAS番号:45713-46-0
MF:C7H9BO3
メガワット:151.95556
CID:55694
PubChem ID:12610847

(4-Methoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-Methoxyphenyl)boronic acid
    • 4-Methoxyphenylboronic Acid
    • (4-methoxyphenyl)-< 5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno-< 2,3-b> pyrrol-4-yl> methanon
    • (4-methoxy-phenyl)-borane
    • 6H-Thieno[2,3-b]pyrrole,methanone deriv.
    • ACMC-1C2J2
    • AG-D-69981
    • CTK4B9100
    • Methanone,(4-methoxyphenyl)[5-methyl-6-[2-(4-morpholinyl)ethyl]-6H-thieno[2,3-b]pyrrol-4-yl]-
    • SureCN3363268
    • Borane, (4-methoxyphenyl)-
    • CS-W000936
    • AKOS028108940
    • CS-13083
    • (4-METHOXYPHENYL)BORANE
    • 45713-46-0
    • SCHEMBL4968407
    • (4-METHOXYPHENYL)-BORANE
    • (4-Methoxyphenyl)boronicacid
    • SCHEMBL471459
    • F10893
    • 4-Methoxyphenylboronic acid ,98%
    • MDL: MFCD17019378
    • インチ: 1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
    • InChIKey: GUWCCSZKDJGBDW-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)B

計算された属性

  • せいみつぶんしりょう: 118.0589950g/mol
  • どういたいしつりょう: 118.0589950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

  • ゆうかいてん: 208-209 ºC

(4-Methoxyphenyl)boronic acid セキュリティ情報

  • 危険物標識: Xi
  • リスク用語:R36/37/38

(4-Methoxyphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76790-5g
4-Methoxyphenylboronic Acid
45713-46-0 98%
5g
¥1072.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76790-1g
4-Methoxyphenylboronic Acid
45713-46-0 98%
1g
¥252.0 2022-04-27
Aaron
AR00D8SK-5g
(4-Methoxyphenyl)borane
45713-46-0 98%
5g
$33.00 2025-02-10
Key Organics Ltd
CS-13083-1mg
4-Methoxy-1-borylbenzene
45713-46-0 >97%
1mg
£37.00 2025-02-09
Key Organics Ltd
CS-13083-10mg
4-Methoxy-1-borylbenzene
45713-46-0 >97%
10mg
£63.00 2025-02-09
Key Organics Ltd
CS-13083-50mg
4-Methoxy-1-borylbenzene
45713-46-0 >97%
50mg
£102.00 2025-02-09
A2B Chem LLC
AG16824-1g
Borane, (4-methoxyphenyl)-
45713-46-0 98%
1g
$19.00 2024-04-20
Key Organics Ltd
CS-13083-5mg
4-Methoxy-1-borylbenzene
45713-46-0 >97%
5mg
£46.00 2025-02-09
1PlusChem
1P00D8K8-1g
(4-Methoxyphenyl)borane
45713-46-0 98%
1g
$28.00 2024-05-02
Aaron
AR00D8SK-1g
(4-Methoxyphenyl)borane
45713-46-0 98%
1g
$20.00 2025-02-10

(4-Methoxyphenyl)boronic acid 関連文献

(4-Methoxyphenyl)boronic acidに関する追加情報

Introduction to (4-Methoxyphenyl)boronic Acid (CAS No. 45713-46-0)

(4-Methoxyphenyl)boronic acid, with the chemical formula C₇H₇BO₃, is a significant compound in the field of organic synthesis and pharmaceutical development. Its molecular structure features a phenyl ring substituted with a methoxy group at the 4-position and a boronic acid functional group. This unique configuration makes it a valuable intermediate in various synthetic pathways, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules.

The compound is identified by its CAS number 45713-46-0, which provides a unique numerical identifier for chemical substances. This systematic naming ensures clarity and precision in scientific communication, facilitating accurate referencing in research papers, patents, and industrial applications.

In recent years, the demand for high-quality boronic acids has surged due to their pivotal role in pharmaceutical synthesis. (4-Methoxyphenyl)boronic acid has emerged as a preferred reagent in the development of novel therapeutic agents. Its boronic acid moiety readily participates in metal-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds essential for drug molecule assembly.

One of the most notable applications of (4-Methoxyphenyl)boronic acid is in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). These biaryl structures often serve as key pharmacophores, contributing to the biological activity of drugs. The methoxy group at the 4-position of the phenyl ring enhances the reactivity and selectivity of the boronic acid, making it an ideal candidate for fine chemical synthesis.

Recent advancements in medicinal chemistry have highlighted the importance of boronic acids in drug discovery. For instance, studies have demonstrated that boronic acid derivatives can act as inhibitors or modulators of various enzymatic pathways. The ability to precisely modify the structure of these compounds allows researchers to fine-tune their properties, leading to more effective and targeted therapies.

The synthesis of (4-Methoxyphenyl)boronic acid typically involves halogenation followed by displacement with sodium borohydride or other boronating agents. The methoxy substitution pattern is crucial for achieving high yields and purity, which are critical for pharmaceutical applications. Modern synthetic techniques have improved the efficiency of these processes, reducing reaction times and minimizing byproduct formation.

In addition to its role in drug synthesis, (4-Methoxyphenyl)boronic acid has found utility in materials science and catalysis. Its ability to participate in cross-coupling reactions makes it a valuable building block for creating novel materials with tailored properties. These materials may find applications in electronics, coatings, and other advanced industrial sectors.

The safety profile of (4-Methoxyphenyl)boronic acid is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE).

The future prospects for (4-Methoxyphenyl)boronic acid are promising, with ongoing research exploring new synthetic methodologies and applications. As the pharmaceutical industry continues to evolve, compounds like this will remain indispensable tools for chemists and researchers striving to develop innovative treatments for various diseases.

The integration of computational chemistry and high-throughput screening has further accelerated the discovery process. By leveraging these technologies, researchers can rapidly evaluate the potential of new boronic acids like (4-Methoxyphenyl)boronic acid in drug development pipelines. This synergy between experimental and computational approaches has led to significant breakthroughs in recent years.

In conclusion, (4-Methoxyphenyl)boronic acid (CAS No. 45713-46-0) is a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical synthesis underscores its importance as a key intermediate in modern drug development. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of chemical innovation.

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